Scaffold Class Validation: 1,4-Thiazepanes Demonstrate Quantifiable Affinity for BET Bromodomains vs. Non-Binding Controls
The 1,4-thiazepane-4-carboxamide scaffold class, to which the target compound belongs, has been experimentally validated as a bona fide BET bromodomain ligand scaffold. In a fragment screening campaign using protein-observed 19F (PrOF) NMR against BRD4(D1), multiple 1,4-thiazepane-4-carboxamide analogs exhibited quantifiable binding with Kd values ranging from 230 to 2600 μM [1]. The most ligand-efficient thiazepane (compound 30, a related analog) achieved a Kd of 32 ± 30 μM for BRD4(D1) and demonstrated ≥3–10-fold selectivity over non-BET bromodomains (BPTF, PCAF) [1]. This compares favorably to non-binding fragments that showed no measurable affinity (NB) in the same assay format. Importantly, the thiazepane scaffold was noted as 'not previously reported as a bromodomain inhibitor scaffold' prior to this work, establishing its novelty relative to established bromodomain chemotypes such as triazolopyrazines and isoxazoles [1].
| Evidence Dimension | Binding affinity for BRD4(D1) bromodomain |
|---|---|
| Target Compound Data | Not directly reported; scaffold class Kd range: 230–2600 μM for initial commercial analogs; optimized lead (compound 30): Kd = 32 μM |
| Comparator Or Baseline | Non-binding fragments: NB (no binding); Established bromodomain inhibitor scaffolds (e.g., (+)-JQ1): Kd ~0.1 μM for pan-BET |
| Quantified Difference | Scaffold class is a confirmed low-affinity (mid-μM to mM) fragment hit amenable to optimization; ≥3–10-fold selectivity achievable over non-BET bromodomains |
| Conditions | PrOF NMR titration assay; 1H CPMG NMR secondary assay; BRD4(D1), BRDT(D1), BPTF bromodomains; racemic mixtures unless otherwise specified |
Why This Matters
This establishes that the 1,4-thiazepane-4-carboxamide scaffold is a legitimate, ligand-efficient starting point for BET bromodomain inhibitor development, providing a documented pathway for hit-to-lead optimization that flat, aromatic 2D fragments may not offer.
- [1] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648-1654. doi:10.1021/acsmedchemlett.9b00414 View Source
